molecular formula C9H15N3O4 B1347114 H-Pro-gly-gly-OH CAS No. 7561-25-3

H-Pro-gly-gly-OH

Cat. No. B1347114
CAS RN: 7561-25-3
M. Wt: 229.23 g/mol
InChI Key: HAAQQNHQZBOWFO-LURJTMIESA-N
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Description

“H-Pro-gly-gly-OH” is an oligopeptide with the molecular formula C9H15N3O4 . It is also known by other names such as Pro-gly-gly, Pro-Gly-Gly-OH, and Prolyl-glycyl-glycine .


Molecular Structure Analysis

The molecular weight of “H-Pro-gly-gly-OH” is 229.23 g/mol . The IUPAC name is 2-[[2-[[2-(pyrrolidine-2-carbonyl)amino]acetyl]amino]acetic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

“H-Pro-gly-gly-OH” has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 229.10625597 g/mol .

Scientific Research Applications

Synthesis and Enzymatic Activity

  • The synthesis of novel glutathione analogues incorporating urethane linkages has been explored, targeting the inhibition of human glutathione S-transferase P1-1. This includes analogues like H-Glo(-Ser-Gly-OH)-OH, demonstrating the potential of peptide modifications in modulating enzymatic activities and offering insights into therapeutic applications against diseases where such enzymes play a role (Cacciatore et al., 2003).

Structural Analysis and Stability

  • Research has delved into the structural characteristics and stability of proline-containing peptides, revealing the critical chain length for the formation of a helical (polyproline II-like) structure. This is significant for understanding the structural prerequisites for biological function and stability of peptides and proteins (Helbecque & Loucheux-Lefebvre, 2009).

Toxicological and Safety Assessment

  • The biosafety profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs were evaluated, assessing cytotoxic, oxidative, genotoxic, and embryotoxic potentials. Such studies are vital for advancing these peptides as potential therapeutic agents, ensuring their safety in clinical applications (Turkez et al., 2022).

Interaction with Metal Ions

  • Kinetic studies on chromium-glycinato complexes highlight the interactions between peptides and metal ions, offering insights into the coordination chemistry and potential applications in biomineralization, catalysis, and environmental remediation (Kita et al., 2011).

Advanced Materials and Nanotechnology

  • Glycine-functionalized copper(ii) hydroxide nanoparticles have been explored for their intrinsic superoxide dismutase activity, demonstrating the potential of peptide-based materials in biomedical applications, such as antioxidative therapies and protective agents against oxidative stress (Korschelt et al., 2017).

Environmental Implications

  • The role of hydroxyl radicals in the environment and their interaction with peptides have been studied, providing an understanding of oxidative processes in natural and anthropogenic settings. This research is crucial for assessing the environmental impact of pollutants and developing strategies for environmental protection (Gligorovski et al., 2015).

Safety And Hazards

The safety data sheet for “H-Pro-gly-gly-OH” suggests avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQQNHQZBOWFO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-gly-gly-OH

CAS RN

7561-25-3
Record name Prolyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
SK Brahmachari, RS Rapaka… - Biopolymers …, 1982 - Wiley Online Library
… J ~ As pointed out in a similar study,20 the deblocked tripeptide H-Pro-Gly-Gly-OH was found by us to show no minor resonance for the terminal Gly NH proton in DMSO-d6, in contrast …
Number of citations: 49 onlinelibrary.wiley.com
O Hohage, S Manka, WS Sheldrick - Inorganica Chimica Acta, 2009 - Elsevier
… 9b) clearly suggests that 3d must contain a coordinated H-Pro-Gly-Gly-OH at the site trans … analytical HPLC retention times t R for the products H-Pro-Gly-Gly-OH (pgg), and 3b′ and 3g …
Number of citations: 11 www.sciencedirect.com
AG Harrison, AB Young - Journal of mass spectrometry, 2005 - Wiley Online Library
… Table 3 records the CID mass spectra for deprotonated H-Pro-Gly-Gly-OH and two fragment ions derived therefrom as obtained on the Q-ToF instrument at 20 eV collision energy. Five …
K Kon, Y Kohari, M Murata - Heterocycles, 2019 - scholar.archive.org
… To reveal the usefulness of tripeptide catalyst for this reaction, H-Pro-OH-, H-Pro-Gly-OH-, and H-Pro-Gly-Gly-OH (3a)-catalyzed reaction were carried out (Table 1, entry 1-3). Tripeptide …
Number of citations: 6 scholar.archive.org
K Kon, Y Kohari, M Murata - Tetrahedron Letters, 2019 - Elsevier
The development of unnatural tripeptides as highly enantioselective organocatalysts for the asymmetric aldol reaction of isatins was achieved. H-Pro-Gly-d-Ala-OH with the d-alanine …
Number of citations: 13 www.sciencedirect.com
K Kon, H Takai, Y Kohari, M Murata - Catalysts, 2019 - mdpi.com
… H-Pro-Gly-Gly-OH 3a-catalyzed reaction progressed to give the corresponding aldol adduct 4a with 61% yield and 31% ee (Table 1, entry 1). To investigate the effect of introducing a …
Number of citations: 3 www.mdpi.com
K Ambihapathy, T Yalcin, HW Leung… - Journal of Mass …, 1997 - Wiley Online Library
The pathways leading to the formation of immonium (A n ) ions in the fragmentation of protonated peptides were investigated using metastable ion studies, including kinetic energy …
K Eckart, MC Holthausen, W Koch, J Spiess - Journal of the American …, 1998 - Springer
… Furthermore, the investigation of isomeric b2 ions derived from H–Gly–Pro–Gly–OH or H–Pro–Gly– Gly–OH provided evidence for differences in … H–Pro–Gly–Gly–OH Pro–Gly b2 ion …
Number of citations: 36 link.springer.com
S Ando, I Ando, A Shoji, T Ozaki - Journal of the American …, 1988 - ACS Publications
In order to investigate the effect of hydrogen bonding on the 13C NMR chemical shifts of carbonyl carbons in peptides in the solid state, 13C CP/MAS NMR spectra were measured for a …
Number of citations: 135 pubs.acs.org
B Paizs, S Suhai - Mass spectrometry reviews, 2005 - Wiley Online Library
The fragmentation pathways of protonated peptides are reviewed in the present paper paying special attention to classification of the known fragmentation channels into a simple …

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